molecular formula C20H25N5O2 B14924923 6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924923
M. Wt: 367.4 g/mol
InChI Key: ARZIWXFXNYZAJO-UHFFFAOYSA-N
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Description

6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate can then undergo further reactions to form the desired pyrazolo[3,4-b]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.

Scientific Research Applications

6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-N~4~,1,3-TRIMETHYL-N~4~-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H25N5O2/c1-13-18-15(20(26)24(3)14-7-9-23(2)10-8-14)12-16(17-6-5-11-27-17)21-19(18)25(4)22-13/h5-6,11-12,14H,7-10H2,1-4H3

InChI Key

ARZIWXFXNYZAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N(C)C4CCN(CC4)C)C

Origin of Product

United States

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